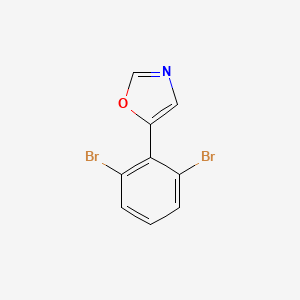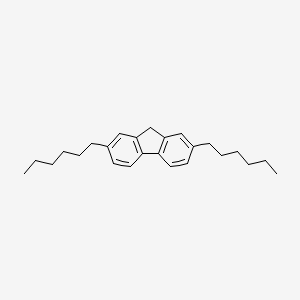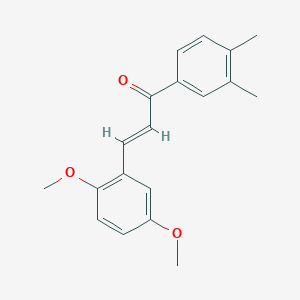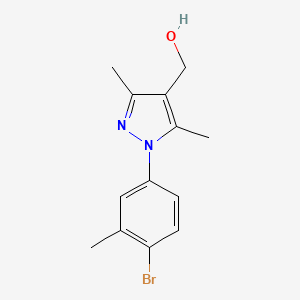
2,7-Dioctylfluorene
Overview
Description
2,7-Dioctylfluorene (2,7-DFO) is a fluorescent compound that has been used in a variety of scientific research applications. It is a member of the fluorene family, which is a group of compounds that are characterized by their fluorescence properties. 2,7-DFO has been used in a variety of applications, including as a fluorescent probe, in imaging, and as a fluorescent dye. In addition, it has been used as a fluorescent marker in biochemical and physiological studies.
Scientific Research Applications
Synthesis and Improvement Processes
- Optimization of Synthesis Conditions : 2,7-Dinitro-9,9-dioctylfluorene, derived from 2,7-dioctylfluorene, has been synthesized using nitrate/sulfate as the nitrating agent. The study provided optimized reaction conditions to increase yield efficiency (Guang Shan-yi, 2013).
Electronic and Optical Applications
- Photoluminescence and Electrical Conductivity : Poly(2,7-fluorene) derivatives exhibit blue emission and high quantum yields, making them promising for blue-light-emitting devices. Some derivatives, upon base doping, show electrical conductivities, suggesting potential in electron-injecting electrodes (M. Ranger, D. Rondeau, & M. Leclerc, 1997).
- Chromic Properties : Fluorene-based conjugated polymers demonstrate chromic properties, related to their flexible backbone. This property is crucial for optoelectronic applications (Pierre Blondin et al., 2000).
Polymer Science and Material Engineering
- Intermolecular Interactions in Oligofluorenes : Studies on various oligofluorenes provide insights into their optical properties and potential for light-emitting polymers (Soujanya Tirapattur et al., 2002).
- Aggregate Domain Structure in Solutions : Research on poly(9,9-dioctylfluorene-2,7-diyl) in solution reveals insights into its aggregate structure and polymer-solvent interactions, important for understanding polymer behavior in different environments (M. H. Rahman et al., 2007).
Solar Energy and Photovoltaics
- Photovoltaic Applications : Copolymers containing 2-dodecyl benzotriazole and 9,9-dioctylfluorene demonstrate potential in solar cells, showing efficient electron transfer and good photovoltaic properties (E. Kaya et al., 2012).
properties
IUPAC Name |
2,7-dioctyl-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42/c1-3-5-7-9-11-13-15-24-17-19-28-26(21-24)23-27-22-25(18-20-29(27)28)16-14-12-10-8-6-4-2/h17-22H,3-16,23H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZWTNFHJYHQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dioctylfluorene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(t-Butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356259.png)

![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)

![3-{[(t-Butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B6356293.png)



![3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)


![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)

